molecular formula C20H19BrN6O4 B11079895 Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11079895
M. Wt: 487.3 g/mol
InChI Key: JRTGLEXWXQVBEP-UHFFFAOYSA-N
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Description

ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, oxadiazolyl, amino, bromophenyl, cyano, and pyridinecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the acetylamino group. The bromophenyl and cyano groups are then incorporated through substitution reactions. The final step involves the formation of the pyridinecarboxylate moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the bromophenyl ring .

Scientific Research Applications

ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(ACETYLAMINO)-1,2,5-OXADIAZOL-3-YL]-6-AMINO-4-(4-BROMOPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The acetylamino and oxadiazole groups may interact with enzymes or receptors, leading to changes in cellular pathways. The bromophenyl and cyano groups can also contribute to the compound’s activity by affecting its binding affinity and specificity .

Properties

Molecular Formula

C20H19BrN6O4

Molecular Weight

487.3 g/mol

IUPAC Name

ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C20H19BrN6O4/c1-4-30-20(29)15-10(2)27(19-18(24-11(3)28)25-31-26-19)17(23)14(9-22)16(15)12-5-7-13(21)8-6-12/h5-8,16H,4,23H2,1-3H3,(H,24,25,28)

InChI Key

JRTGLEXWXQVBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Br)C#N)N)C3=NON=C3NC(=O)C)C

Origin of Product

United States

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